2-[(3-Chloropropanoyl)amino]benzoic acid
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Overview
Description
2-[(3-Chloropropanoyl)amino]benzoic acid is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of benzoic acid, where the amino group is substituted with a 3-chloropropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropropanoyl)amino]benzoic acid typically involves the acylation of 2-aminobenzoic acid with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Aminobenzoic acid+3-Chloropropanoyl chloride→2-[(3-Chloropropanoyl)amino]benzoic acid+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloropropanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-aminobenzoic acid and 3-chloropropanoic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Hydrolysis: 2-Aminobenzoic acid and 3-chloropropanoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-[(3-Chloropropanoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Chloropropanoyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The 3-chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzoic acid moiety may also contribute to the compound’s overall activity by interacting with hydrophobic or aromatic regions of target molecules.
Comparison with Similar Compounds
2-[(3-Chloropropanoyl)amino]benzoic acid can be compared with other similar compounds, such as:
2-[(3-Bromopropanoyl)amino]benzoic acid: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
2-[(3-Iodopropanoyl)amino]benzoic acid: Contains an iodine atom, which can lead to different chemical and biological properties.
2-[(3-Fluoropropanoyl)amino]benzoic acid: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the this compound scaffold.
Properties
IUPAC Name |
2-(3-chloropropanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-6-5-9(13)12-8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDQCTQWAUVEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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